molecular formula C9H14Cl2N2O2 B1525021 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride CAS No. 1306604-21-6

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride

Cat. No. B1525021
M. Wt: 253.12 g/mol
InChI Key: XTJZYWMHQSSVPU-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is a powder that is stored at room temperature . The compound has a molecular weight of 253.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 253.13 . The compound’s InChI code is 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H , which provides information about its molecular structure.

Scientific Research Applications

Organosilicon Polymer Synthesis and Applications

"2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives have been synthesized, leading to the creation of cross-linked organosilicon copolymers. These materials exhibit ion-exchange properties towards anionic chlorocomplexes of precious metals like gold(III), platinum(IV), palladium(II), and rhodium(III), showcasing their potential in purification and recovery processes" (Belousova et al., 2001).

Heterocyclic Compound Synthesis for Biological Activity

"Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides and subsequent reactions to form various heterocyclic compounds have been explored. These compounds have undergone in silico analysis for biological activity, highlighting their potential in drug discovery and development" (Chigorina et al., 2019).

Fluorescence Properties and Antibacterial Activity

"A study on N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters has revealed their synthesis process and evaluated their fluorescence properties. Some of these compounds have shown considerable antibacterial activity, suggesting their utility in developing new antimicrobial agents" (Girgis et al., 2004).

Ligand Design for Metal Complexation

"Synthesis of unsymmetrical tripodal amines and their complexation with Cu(II) ions have been reported, providing insights into the design and formation of novel coordination compounds. These studies are crucial for understanding the structural aspects that influence the reactivity and stability of metal complexes" (Keypour et al., 2015).

Advancements in Medicinal Chemistry

"Discovery of nonpeptidic αvβ6 integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis has been achieved. This research underscores the potential of designing targeted therapies for fibrotic diseases, showcasing the application of 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride derivatives in developing new pharmaceuticals" (Procopiou et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-5-8(9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZYWMHQSSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride

CAS RN

1306604-21-6
Record name 3-amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 3
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 4
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 5
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride

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